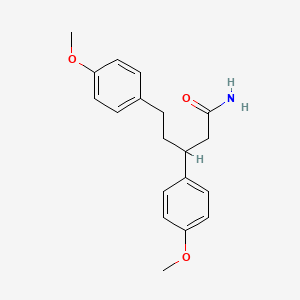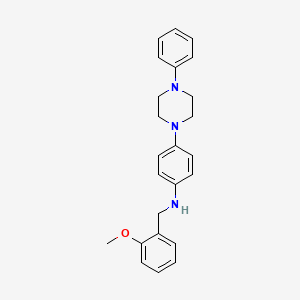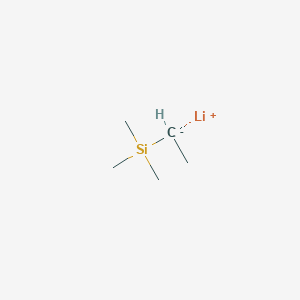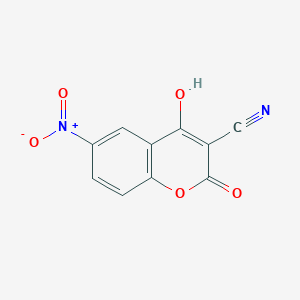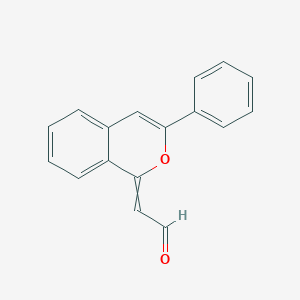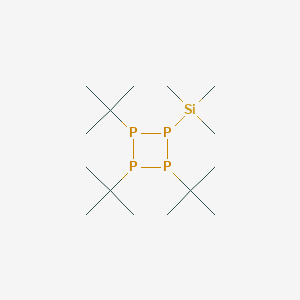
Tri-tert-butyl(trimethylsilyl)tetraphosphetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butyl(trimethylsilyl)tetraphosphetane is a unique organophosphorus compound characterized by its distinctive structure, which includes three tert-butyl groups and one trimethylsilyl group attached to a tetraphosphetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tri-tert-butyl(trimethylsilyl)tetraphosphetane typically involves the reaction of tert-butylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The resulting product is purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tri-tert-butyl(trimethylsilyl)tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tri-tert-butyl(trimethylsilyl)tetraphosphetane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of tri-tert-butyl(trimethylsilyl)tetraphosphetane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Tri-tert-butylphosphine: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilylphosphine: Contains the trimethylsilyl group but lacks the tert-butyl groups.
Uniqueness: Tri-tert-butyl(trimethylsilyl)tetraphosphetane is unique due to the combination of bulky tert-butyl groups and the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in various chemical applications, offering advantages such as increased stability and selectivity in reactions.
Eigenschaften
CAS-Nummer |
73324-87-5 |
|---|---|
Molekularformel |
C15H36P4Si |
Molekulargewicht |
368.43 g/mol |
IUPAC-Name |
trimethyl-(2,3,4-tritert-butyltetraphosphetan-1-yl)silane |
InChI |
InChI=1S/C15H36P4Si/c1-13(2,3)16-17(14(4,5)6)19(20(10,11)12)18(16)15(7,8)9/h1-12H3 |
InChI-Schlüssel |
TYVAAPKSLKVBNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P1P(P(P1C(C)(C)C)[Si](C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


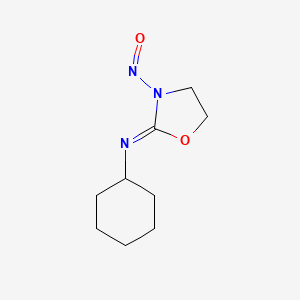

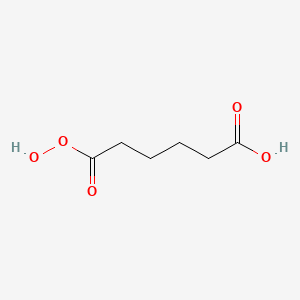
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
